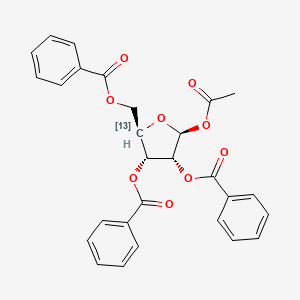
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 involves multiple steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting non-acetylated ribose benzyl glycoside is isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated reactors and precise temperature control ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, glacial acetic acid, and acetic anhydride . The reactions typically occur at controlled temperatures ranging from -5°C to 70°C .
Major Products
The major products formed from these reactions include various ribose derivatives and artificial nucleotides, which are crucial for biochemical research and pharmaceutical applications .
Scientific Research Applications
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is widely used in scientific research, particularly in the synthesis of artificial nucleotides . These nucleotides are essential for studying DNA and RNA structures and functions. The compound is also used in the development of antiviral and anticancer drugs, as it serves as a precursor for various nucleoside analogs . Additionally, it finds applications in the field of molecular biology for labeling and tracking nucleic acids .
Mechanism of Action
The mechanism of action of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 involves its conversion into artificial nucleotides through the silyl-Hilbert–Johnson reaction . These nucleotides can then interact with DNA and RNA, influencing their synthesis and function. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: A closely related compound used in similar applications.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another similar compound with comparable properties and uses.
Uniqueness
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C-1 is unique due to its isotopic labeling with carbon-13, which enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques . This isotopic labeling allows for more precise tracking and analysis of the compound in various biochemical and pharmaceutical studies .
Properties
Molecular Formula |
C28H24O9 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(213C)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i22+1 |
InChI Key |
GCZABPLTDYVJMP-HPOBVBMNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([13C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















